Glycine-proline-proline polymer

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

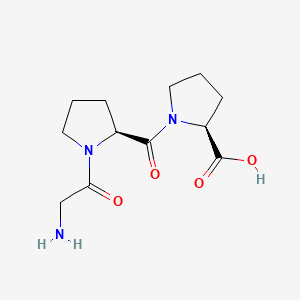

(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c13-7-10(16)14-5-1-3-8(14)11(17)15-6-2-4-9(15)12(18)19/h8-9H,1-7,13H2,(H,18,19)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCFXNOVSLSHAB-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26655-82-3 | |

| Record name | L-Proline, glycyl-L-prolyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60181187 | |

| Record name | Glycine-proline-proline polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26655-82-3 | |

| Record name | Glycine-proline-proline polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Polymerization Strategies

Solid-Phase Peptide Synthesis (SPPS) Techniques for Glycine-Proline-Proline Polymer Chains

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides and proteins with a defined sequence. s4science.at This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. lsu.edu This approach simplifies the purification process as excess reagents and byproducts can be easily washed away after each coupling step. lsu.edu

The most prevalent strategy in modern SPPS is the use of 9-fluorenylmethoxycarbonyl (Fmoc) as a temporary protecting group for the α-amino group of the amino acids. chemimpex.com The synthesis commences by attaching the first amino acid (proline in this case) to the resin. The Fmoc group is then removed using a mild base, typically a solution of piperidine (B6355638) in a suitable organic solvent, to expose the free amine. acs.org The subsequent amino acid (proline), with its α-amino group protected by Fmoc and its carboxylic acid activated, is then introduced to form a peptide bond. youtube.com This cycle of deprotection and coupling is repeated with glycine (B1666218) and then proline to complete one GPP unit, and the entire process is reiterated to elongate the polymer chain. acs.org The use of Fmoc chemistry is advantageous due to the mild conditions required for deprotection, which helps to preserve the integrity of acid-labile side-chain protecting groups that may be present on other amino acids in more complex analogs. lsu.edu

A related approach, known as proline editing, involves the incorporation of Fmoc-4-hydroxyproline (Hyp) into the peptide chain using standard SPPS. nih.govacs.org The hydroxyl group can then be chemically modified after peptide synthesis to introduce a wide range of functionalities, providing access to diverse proline derivatives without the need for solution-phase synthesis of each individual analog. nih.govacs.org

Ensuring the completion of each coupling reaction is critical for the synthesis of high-purity, full-length polymers. Incomplete couplings lead to the formation of deletion sequences, which can be difficult to separate from the target product. gyrosproteintechnologies.com Several methods are employed to monitor the efficiency of each coupling step.

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. acs.org A positive result (a dark blue color) indicates that the coupling reaction is incomplete, and a recoupling step may be necessary. acs.org However, the Kaiser test is not suitable for monitoring the coupling to proline, as proline is a secondary amine.

High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of peptide purity. A small sample of the resin-bound peptide can be cleaved, and the resulting crude product is analyzed by HPLC to determine the percentage of the desired full-length peptide and identify any deletion or truncated sequences. acs.org

Refractive Index (RI) monitoring has emerged as a process analytical technology (PAT) for real-time monitoring of SPPS. s4science.at The refractive index of the reaction solution changes as amino acids are consumed and as protecting groups are cleaved, allowing for in-process tracking of reaction progress. s4science.at

| Monitoring Technique | Principle | Application in GPP Synthesis |

| Kaiser Test | Colorimetric detection of primary amines. | Detects incomplete coupling of glycine to proline. Not effective for proline-proline coupling. |

| HPLC | Separation and quantification of peptides based on hydrophobicity. | Quantifies purity and identifies deletion sequences in the final cleaved polymer. |

| Refractive Index | Measures changes in the refractive index of the reaction solution. | Real-time monitoring of both coupling and deprotection steps. |

Transitioning from laboratory-scale synthesis to larger-scale production of GPP polymers presents several challenges. Maintaining high coupling efficiency and ensuring batch-to-batch reproducibility are paramount. Factors that need to be carefully controlled include the quality of raw materials (amino acids, solvents, and resins), reaction times, temperature, and agitation. gyrosproteintechnologies.com The physical properties of the resin, such as bead size and uniformity, also become more critical at a larger scale as they can affect reaction kinetics. acs.org Automated peptide synthesizers, which offer precise control over reagent delivery and reaction conditions, can significantly improve reproducibility. gyrosproteintechnologies.com Furthermore, the use of process analytical technologies, like RI monitoring, can aid in ensuring consistency during scale-up. s4science.at

Chemoenzymatic and Enzymatic Synthesis Approaches

Chemoenzymatic and purely enzymatic methods offer alternative routes to GPP polymers, often with the advantage of high stereoselectivity and milder reaction conditions. Enzymes can be used to catalyze the formation of peptide bonds. For instance, proline-rich macrocyclic peptides have been synthesized using biomimetic enzymatic peptide macrocyclization. nih.gov While not a direct polymerization of GPP, this demonstrates the potential of enzymatic approaches for creating complex proline-containing structures. The proline cycle, a metabolic pathway involving proline oxidase and P5C reductase, highlights the natural enzymatic machinery for proline metabolism which could potentially be harnessed for synthetic purposes. nih.gov

Solution-Phase Polymerization Techniques for Glycine-Proline-Proline Analogs

Solution-phase polymerization offers an alternative to SPPS, particularly for the synthesis of analogs or when large quantities are required. In this approach, the peptide monomers or oligomers are polymerized in a suitable solvent. One study utilized solution-phase Raman spectroscopy to study synthetic collagen analogs, including prolyl-prolyl-glycine (B103019) oligomers, indicating the use of solution-based methods for preparing these structures. nih.gov However, controlling the sequence and avoiding side reactions can be more challenging in solution-phase polymerization compared to SPPS.

Ring-Opening Polymerization (ROP) for Polyproline-Stabilized Architectures

Ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a powerful method for producing high molecular weight polypeptides. chemrxiv.org This technique has been successfully applied to the synthesis of poly-L-proline (PLP) and its derivatives. oup.comresearchgate.net The ROP of proline NCA can be challenging due to premature precipitation of the product. oup.com However, recent advances, such as water-assisted ROP, have enabled the rapid and controlled synthesis of well-defined PLP. oup.comresearchgate.net This method can also be used to create more complex architectures, such as poly(L-proline)-stabilized polypeptide nanostructures, through a process called ring-opening polymerization-induced self-assembly (ROPISA). acs.org While not directly producing a repeating GPP sequence, ROP provides a robust platform for creating polymers with long polyproline blocks, which can be considered a key component of GPP-like structures. The ROP of hydroxyproline (B1673980) N-carboxyanhydrides has also been reported, offering a route to functionalized polyproline analogs. chemrxiv.orgchemrxiv.org

N-Carboxyanhydride (NCA) Polymerization

A primary and highly effective route for synthesizing high molecular weight polypeptides, including those with proline, is through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). nih.govwikipedia.org This method is known for its rapid, scalable, and highly tunable nature. nih.gov The general process involves the polymerization of an NCA monomer, which can be either functionalized prior to polymerization or modified after the polymer chain has been formed. nih.gov

NCAs, also known as Leuchs' anhydrides, are typically prepared by treating an amino acid with phosgene (B1210022) or its trimer. wikipedia.org The polymerization of NCAs is a robust method for creating homopolypeptides. wikipedia.org For instance, the polymerization of proline NCA (ProNCA) can be challenging due to premature product precipitation. nih.gov However, recent advancements have shown that water-assisted ROP of ProNCA can yield well-defined poly-L-proline (PLP) with controlled molar mass in a significantly shorter reaction time. nih.gov

The polymerization of NCAs can be initiated by various species, including primary or secondary amines. nih.gov The choice of initiator and solvent system plays a critical role in the control of the polymerization process. For example, the polymerization of azido-proline NCA has been successfully carried out using a nickel initiator in DMF. nih.gov

Multifunctional Initiator Systems

To create more complex polymer architectures, such as block copolymers, multifunctional initiator systems are employed. These systems allow for the growth of polymer chains from a pre-existing polymer, known as a macroinitiator. This "grafting-from" approach provides excellent control over the final polymer structure.

An example of this is the use of a poly(γ-benzyl L-glutamate) (PBLG) macroinitiator for the polymerization of azido-proline NCA. nih.gov The resulting block copolymer, PBLG-b-poly(azido-proline), demonstrates the controlled nature of the polymerization, with the molecular weight of the poly(azido-proline) block being dependent on the monomer-to-initiator ratio. nih.gov This strategy allows for the combination of different polypeptide blocks, leading to materials with unique properties.

Advanced Ligation Chemistries for this compound Conjugates

The functionalization of GPP polymers through the attachment of other molecules, or "conjugation," is essential for tailoring their properties for specific applications. Several chemical ligation strategies have been developed for this purpose.

Activated Ester Ligation

Activated ester ligation is a common method for forming amide bonds between a polymer and another molecule. This technique involves the activation of a carboxylic acid group on one component to make it more reactive towards an amine group on the other. A frequently used approach involves the use of N-Hydroxysuccinimide (NHS) esters. nih.govacs.orgnih.gov In the context of GPP polymers, a functional group can be introduced into the proline residue, which can then be converted to an NHS ester for subsequent reaction with an amine-containing molecule. nih.govacs.orgnih.gov

Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and highly efficient method for peptide and polymer conjugation. cpcscientific.comnih.govbachem.com This reaction is characterized by its high selectivity, broad scope, and mild reaction conditions. cpcscientific.comnih.gov

For GPP polymers, this strategy involves incorporating either an azide (B81097) or an alkyne functionality into the polymer backbone, typically through a modified proline residue. nih.govacs.org The polymer can then be "clicked" with a molecule containing the complementary functional group. For example, polyprolines containing azido-proline residues have been successfully functionalized with various molecules, including ethylene (B1197577) glycol (EG), galactose, and glucose, using CuAAC. nih.gov The resulting 1,2,3-triazole linkage is stable and serves as a mimic of the native amide bond. cpcscientific.com

Carbodiimide Chemistry

Carbodiimide chemistry is a widely used method for forming amide bonds by activating carboxyl groups to react with primary amines. creative-proteomics.comthermofisher.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed for this purpose. creative-proteomics.comthermofisher.com In the context of GPP polymers, EDC can be used to couple a carboxyl-containing molecule to an amine group on the polymer, or vice versa. nih.gov This "zero-length" crosslinking method is versatile but can sometimes lead to side reactions if not carefully controlled. thermofisher.com The reaction proceeds through a highly reactive O-acylisourea intermediate. creative-proteomics.com

Proline Editing Strategies for Stereospecific Modifications within Glycine-Proline-Proline Sequences

The ability to precisely control the stereochemistry of modifications within a peptide or polymer sequence is crucial for understanding and manipulating its structure and function. "Proline editing" is a powerful strategy that allows for the stereospecific modification of proline residues within a pre-synthesized peptide chain. nih.govacs.orgnih.gov

This technique typically begins with the incorporation of a hydroxyproline (Hyp) residue during standard solid-phase peptide synthesis. nih.govacs.orgnih.gov The hydroxyl group of Hyp can then be stereospecifically modified through a variety of chemical reactions, including Mitsunobu reactions, oxidation, reduction, and acylation. nih.govacs.orgnih.gov This approach allows for the introduction of a wide range of functional groups at the 4-position of the proline ring with either R or S stereochemistry. nih.govacs.orgnih.gov

Through proline editing, a diverse array of functionalities can be installed, including groups for bioorthogonal conjugation like azides and alkynes for click chemistry. nih.govacs.org This method provides a versatile platform for creating GPP polymers with precisely controlled, site-specific modifications, enabling detailed studies of structure-activity relationships.

Synthesis of 4-Hydroxyproline-Derived Monomers for Polymerization

4-Hydroxy-L-proline (Hyp), an abundant amino acid found in collagen, is a valuable, bio-derived building block for creating novel biodegradable and biomimetic polymers. pku.edu.cnresearchgate.net Its unique cyclic structure and inherent functionality make it an attractive starting material for the synthesis of a variety of monomers suitable for polymerization. pku.edu.cn Research has focused on converting Hyp into highly polymerizable, strained cyclic monomers, such as bicyclic lactones, thiolactones, and N-carboxyanhydrides (NCAs), which can then undergo controlled ring-opening polymerization (ROP). pku.edu.cnchinesechemsoc.orgacs.org

A prominent and scalable strategy involves a two-step process to synthesize functionalized bicyclic lactone and thiolactone monomers from trans-4-hydroxy-L-proline (4-Hyp). chinesechemsoc.orgacs.org The first step involves the protection of the prolyl amine. Various groups can be coupled to the amino group of 4-Hyp, often through a urethane (B1682113) linkage, to create N-substituted precursors (termed NR-HYP). chinesechemsoc.org This N-substitution is crucial as it allows for the introduction of a wide range of functional groups, which ultimately dictates the properties of the final polymer. chinesechemsoc.orgacs.org

In the second step, these precursors undergo an intramolecular cyclization to form the desired monomers. chinesechemsoc.org The Mitsunobu reaction is commonly employed for this conversion, yielding strained bicyclic lactone monomers with typical yields ranging from 53% to 80%. chinesechemsoc.org This approach has been used to create a library of monomers with diverse side chains. chinesechemsoc.org For instance, monomers with varying alkyl side chains (NBoc-PL, NC6-PL, NC12-PL) and others carrying aryl (NCbz-PL), hydrophilic (NEG3-PL), and other modifiable moieties have been successfully synthesized. chinesechemsoc.org This versatility demonstrates that 4-Hyp serves as a powerful platform for producing functional and stereoregular aliphatic polyesters. chinesechemsoc.org

Similarly, highly strained bicyclic thiolactone monomers (NR-PTL) can be readily prepared from 4-Hyp in a two-step process that is established and scalable to industrial levels. acs.org These thiolactone monomers are highly polymerizable and can be used to generate polythioesters (PTEs) with high molar masses. acs.org The controlled ring-opening polymerization of these monomers is often achieved using weak bases as catalysts. acs.org

The table below summarizes examples of monomers derived from 4-hydroxyproline (B1632879), highlighting the versatility of the side-chain functionalization.

| Monomer Abbreviation | Full Name | Monomer Type | Side Chain (R) Functionality |

| NBoc-PL | N-tert-Butoxycarbonyl-proline lactone | Bicyclic Lactone | Alkyl (branched) |

| NC6-PL | N-Hexanoyl-proline lactone | Bicyclic Lactone | Alkyl (linear) |

| NC12-PL | N-Dodecanoyl-proline lactone | Bicyclic Lactone | Alkyl (long linear) |

| NCbz-PL | N-Carboxybenzyl-proline lactone | Bicyclic Lactone | Aryl |

| NEG3-PL | N-(Triethylene glycol)-proline lactone | Bicyclic Lactone | Hydrophilic |

| NBoc-PTL | N-tert-Butoxycarbonyl-4-thia-l-proline thiolactone | Bicyclic Thiolactone | Alkyl (branched) |

Another synthetic route for creating monomers from Hyp is the formation of N-carboxyanhydrides (NCAs). pku.edu.cn The ring-opening polymerization of NCAs is a widely used and effective method for synthesizing polypeptides. nih.gov This process involves the cyclization of the amino acid, in this case, 4-hydroxyproline, using a reagent like triphosgene (B27547) to form the activated N-carboxy anhydride (B1165640) intermediate. nih.gov This method provides a direct pathway to producing polypeptides with hydroxyproline residues incorporated into the polymer backbone. pku.edu.cn

The synthesis of these various monomers from 4-hydroxyproline showcases its potential as a renewable feedstock for advanced polymers. acs.org The molecular design of these monomers, particularly the introduction of high ring strain, is a key factor in achieving controlled polymerization and producing high-molar-mass polymers with well-defined structures. chinesechemsoc.orgacs.org

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis of Polyproline II (PPII) Helical Conformations

Spectroscopic methods are invaluable for studying the solution-state conformation of the Glycine-proline-proline polymer. These techniques provide information on the secondary structure and the local conformational details of the peptide backbone.

Circular Dichroism (CD) spectroscopy is a powerful tool for the rapid determination of the secondary structure of peptides and proteins in solution. The PPII helix, adopted by the this compound, exhibits a characteristic CD spectrum that distinguishes it from other secondary structures like α-helices and β-sheets. researchgate.netresearchgate.net The typical CD spectrum for a PPII helix features a strong negative band around 205 nm and a weaker positive band near 228-230 nm. researchgate.netresearchgate.netnih.gov The presence and intensity of these bands are indicative of the PPII helical content. researchgate.net

The substitution of glycine (B1666218) for proline can influence the rotational strength of the CD signal. researchgate.net While sequences rich in proline readily adopt the PPII conformation, the presence of glycine within the repeating (Gly-Pro-Pro)n unit is also compatible with this structure and is a hallmark of collagen-like peptides. nih.govresearchgate.net The CD spectrum of such polymers provides a global view of the helical conformation, which is an average of the conformations of all the repeating units.

Table 1: Characteristic CD Spectral Features of Polyproline II (PPII) Helix

| Spectral Feature | Wavelength Range (nm) | Description | Reference |

|---|---|---|---|

| Negative Band | ~205 | Strong negative ellipticity | researchgate.netresearchgate.netnih.gov |

| Positive Band | ~228-230 | Weak positive ellipticity | researchgate.netresearchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the conformation and dynamics of the this compound at the atomic level. Both ¹H and ¹³C NMR are employed to elucidate the structural details of the peptide backbone and the proline rings. researchgate.netresearchgate.netyoutube.com

A key aspect of proline-containing peptides is the existence of cis and trans isomers of the X-Pro peptide bond. NMR spectroscopy is a primary method for distinguishing and quantifying these isomers. nih.gov For the (Gly-Pro-Pro)n sequence, the peptide bonds are predominantly in the trans conformation, which is a requirement for the formation of the extended PPII helix. nih.gov

Furthermore, NMR data, including chemical shifts and nuclear Overhauser effect (NOE) measurements, can be used to determine the dihedral angles (φ, ψ) of the peptide backbone and the pucker of the proline rings. nih.govnih.gov This detailed conformational information is crucial for building accurate molecular models of the polymer. nih.gov For instance, solid-state NMR studies on collagen-like peptides have revealed insights into the conformational diversity of proline residues. acs.orgnih.gov

Table 2: Application of NMR Spectroscopy in the Analysis of (Gly-Pro-Pro)n Polymer

| NMR Technique | Information Obtained | Relevance to (Gly-Pro-Pro)n Structure | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts, coupling constants, NOEs | Determination of local proton environments and inter-proton distances | researchgate.netnih.gov |

| ¹³C NMR | Chemical shifts of backbone and sidechain carbons | Identification of secondary structure, characterization of proline ring pucker | researchgate.netnih.gov |

| 2D NMR (e.g., TOCSY, NOESY) | Correlation of nuclear spins | Sequential assignment of residues, determination of through-space proximities for 3D structure calculation | youtube.com |

| Solid-State NMR | Analysis of solid samples | Characterization of structure in fibrillar or crystalline states | acs.orgnih.gov |

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that probe the vibrational transitions of a molecule. They are highly sensitive to the three-dimensional structure and have been applied to study the conformation of proline-rich peptides. nih.govresearchgate.net

ROA has been shown to be particularly effective in identifying the PPII helical conformation. nih.govcas.cz The ROA spectrum of a PPII helix exhibits characteristic bands that can be used as markers for this specific secondary structure. nih.govcas.cz For example, a sharp positive band around 1315 cm⁻¹ in the ROA spectrum is a characteristic feature of the PPII helix. nih.gov

VCD has also been used to study the conformation of proline-containing cyclic peptides, providing insights into the vibrational modes associated with specific structural features like β-turns. nih.govacs.org While less commonly applied to linear Glycine-proline-proline polymers than CD or NMR, VCD and ROA offer complementary information for a comprehensive conformational analysis. nih.gov

X-ray Diffraction Studies for Atomic-Level Structure

X-ray diffraction on crystalline samples of Glycine-proline-proline polymers provides the most precise atomic-level coordinates of the atoms, offering a static picture of the polymer's structure in the solid state. youtube.com

Fiber diffraction studies of poly(Pro-Pro-Gly) have been instrumental in determining the helical symmetry and the axial translation per residue. nih.gov These studies revealed a left-handed helical conformation with a specific number of residues per turn and a defined rise along the helical axis. researchgate.net Single-crystal X-ray diffraction studies on well-defined oligomers, such as [(Pro-Pro-Gly)₁₀]₃, have provided an even more detailed picture of the collagen-like triple helix. nih.govresearchgate.net These high-resolution structures allow for the precise measurement of helical parameters. nih.gov

Table 3: Helical Parameters of a Collagen-like Triple Helix from X-ray Diffraction

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| Handedness | Direction of the helix turn | Left-handed for individual chains, right-handed for the triple helix | nih.govnih.gov |

| Residues per Turn | Number of amino acid residues in one full turn of the helix | Approximately 3 for the individual PPII-like chains | researchgate.net |

| Axial Rise per Residue | The distance translated along the helical axis per residue | ~3.1 Å | nih.gov |

The structure of the this compound is fundamentally based on the Poly-L-proline II (PPII) helical conformation. researchgate.netnih.gov The PPII helix is a left-handed helix with all peptide bonds in the trans configuration. nih.govresearchgate.net X-ray diffraction data from (Gly-Pro-Pro)n polymers are often compared to and refined against the idealized PPII model. nih.gov

The high-resolution crystal structure of [(Pro-Pro-Gly)₁₀]₃ confirms that the individual polypeptide chains adopt a PPII-like conformation. nih.gov These chains then wind around a common axis to form a right-handed triple helix, which is the characteristic quaternary structure of collagen. nih.govresearchgate.net This hierarchical structure, from the PPII conformation of the single chain to the triple helix of the polymer, is a direct consequence of the repeating Gly-Pro-Pro sequence.

Advanced Microscopy Techniques for Supramolecular Organizationresearchgate.netacs.org

The self-assembly of GPP polymers into larger, supramolecular structures is a key aspect of their function. Advanced microscopy techniques are indispensable for visualizing these assemblies, providing direct insight into their morphology and organization. researchgate.netnih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Elasticityresearchgate.netacs.org

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a material's surface. In the context of GPP polymers, AFM can be used to visualize individual polymer chains or their aggregates adsorbed onto a substrate. The technique operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever, caused by forces between the tip and the surface, are measured to create a topographical map.

Research on analogous proline-rich peptides has demonstrated the power of AFM in revealing their surface organization. nih.gov For GPP polymers, AFM can elucidate how the chains pack and arrange themselves, for instance, into fibrillar or networked structures. researchgate.netnih.gov Beyond imaging, AFM can also probe the mechanical properties of the polymer assemblies. By "pushing" on the surface with the tip and measuring the resulting indentation, the elasticity or stiffness of the GPP supramolecular structures can be quantified. This is particularly relevant as the GPP sequence is a component of collagen, and understanding its mechanical properties at the nanoscale contributes to understanding the biomechanics of tissues. nih.gov Interruptions in the repeating Gly-X-Y sequence, where X and Y are often proline, can affect local flexibility and the resulting mechanical properties measured by AFM. nih.gov

Table 1: Illustrative AFM Data for Collagen Monomers This table, based on findings from studies on type I collagen, illustrates the type of data AFM can provide. The effective contour length represents the stretched length of the molecule.

| Parameter | Value | Source |

| Effective Contour Length (Lo(eff)) | (202.4 ± 5.0) nm | nih.gov |

| Description | The effective length of the monomer being stretched during AFM pulling experiments. | nih.gov |

Transmission Electron Microscopy (TEM)acs.org

Transmission Electron Microscopy (TEM) offers superior resolution to AFM, allowing for the visualization of the finer details of GPP polymer aggregates. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the material forms an image that reveals the morphology and structure of the sample.

For GPP polymers, TEM is instrumental in characterizing the shape and size of self-assembled structures like fibrils, micelles, or other nanostructures. acs.orgresearchgate.net Studies on poly-L-proline and other polypeptide nanostructures have successfully used TEM to visualize aggregates ranging from protofibrils to mature fibrils and to confirm the formation of spherical or worm-like micelles. acs.orgresearchgate.net To enhance contrast, samples containing light elements like the GPP polymer are often treated with heavy metal stains that bind to the polymer, making the structures more visible against the background. This technique can confirm the presence of ordered structures and provide dimensions (e.g., fibril width, micelle diameter) that are crucial for understanding the polymer's assembly mechanisms. nih.gov

Solution-Phase Hydrodynamic Characterizationnih.gov

Understanding the behavior of GPP polymers in solution is critical, as this environment is most relevant to their biological context and many of their applications. Hydrodynamic characterization techniques measure how the polymer moves in a fluid, which provides information about its size, shape, and interactions. nih.govnih.gov

Dynamic Light Scattering (DLS) for Hydrodynamic Radius and Diffusionnih.gov

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or polymers in solution. brad.ac.uk The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the molecules or particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move more slowly, leading to slower fluctuations. brad.ac.uk

By analyzing these fluctuations, DLS can determine the diffusion coefficient (D) of the polymer. The Stokes-Einstein equation can then be used to calculate the hydrodynamic radius (Rh), which is the radius of a hypothetical hard sphere that diffuses at the same rate as the GPP polymer. nih.govbrad.ac.uk This provides a measure of the effective size of the polymer in its hydrated state. DLS is particularly useful for monitoring the formation of aggregates over time or in response to changes in environmental conditions like temperature or pH. Research on glycine solutions has used DLS to characterize molecular clusters, finding that the hydrodynamic radius is consistent with hydrated monomers at lower concentrations and increases as clusters form. brad.ac.uk

Table 2: Example DLS Data for Glycine Molecular Clusters in Aqueous Solution This table illustrates the hydrodynamic radius of glycine clusters at different concentrations, as determined by techniques similar to DLS. This serves as an analogue for how GPP polymer clusters might be characterized.

| Glycine Concentration (mg/g) | Mean Hydrodynamic Radius (nm) | Source Reference |

| Low Concentrations | ~0.28 | brad.ac.uk |

| Increasing Concentrations | >0.28 | brad.ac.uk |

| Description | At low concentrations, the radius is consistent with hydrated glycine monomers. The radius increases with concentration, indicating the formation of dimers and larger molecular clusters. | brad.ac.uk |

Analytical Ultracentrifugation (AUC)nih.gov

Analytical Ultracentrifugation (AUC) is a powerful technique for characterizing macromolecules in solution. nih.gov It involves subjecting a sample to strong centrifugal forces, causing the polymer molecules to sediment through the solvent. An integrated optical system monitors the rate of this sedimentation in real-time. nih.gov

There are two main types of AUC experiments. In a sedimentation velocity experiment, the speed at which the polymer sediments provides information about its size and shape. This can be used to determine the distribution of molecular weights in a sample, revealing whether the GPP polymer is monodisperse or if aggregates are present. In a sedimentation equilibrium experiment, a lower centrifugation speed is used until the process of sedimentation is balanced by diffusion. This allows for the precise determination of the polymer's molecular weight and can be used to study self-association and ligand-binding interactions. nih.gov AUC is considered a matrix-free approach and is highly versatile for determining the oligomeric state and conformation of polymers like GPP in various solvent conditions. nih.gov

Role of Proline Isomerization (cis/trans) on Polymer Conformation

The conformational landscape of the Glycine-proline-proline (Gly-Pro-Pro) polymer is profoundly influenced by the unique structural properties of the imino acid proline. Unlike other naturally occurring amino acids, proline's side chain is cyclized back onto the polypeptide backbone, which not only restricts its main chain dihedral angle (φ) but also reduces the energy barrier between the cis and trans conformations of the peptide bond preceding it (the X-Pro peptide bond). nih.govnih.gov This phenomenon, known as proline isomerization, is a critical determinant of the polymer's secondary structure.

The isomerization of the Gly-Pro and Pro-Pro peptide bonds between the cis (ω ≈ 0°) and trans (ω ≈ 180°) states is a slow process that can be a rate-limiting step in the folding of proteins containing proline. ethz.chmdpi.com In the context of the (Gly-Pro-Pro)n repeating sequence, the isomeric state of the two consecutive proline residues dictates the adoption of distinct helical structures. nih.govwikipedia.org

When the prolyl peptide bonds are in the trans conformation, the polymer tends to form a left-handed helix known as a polyproline II (PPII) helix. nih.govwikipedia.org The PPII conformation is relatively common in proteins and polypeptides, even those not rich in proline, and is characterized by an open, flexible structure without internal hydrogen bonding. nih.govwikipedia.org The presence of glycine in the repeating unit, with its high conformational flexibility, further supports the formation of this extended helical structure. youtube.comyoutube.com

Conversely, when the prolyl peptide bonds adopt the cis conformation, a more compact, right-handed helix called the polyproline I (PPI) helix is formed. nih.govwikipedia.org The PPI conformation is rarer than PPII because the cis isomer is generally higher in energy than the trans. wikipedia.org However, the small energy difference between the two states for the X-Pro bond means that the cis conformation can be significantly populated. ethz.chacs.org The formation of a stable PPI helix is often dependent on factors such as the solvent environment, with less polar solvents favoring the PPI structure. nih.govacs.org

Table 1: Comparison of Polyproline Helical Structures

| Property | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |

|---|---|---|

| Peptide Bond Conformation | All cis | All trans |

| Helical Handedness | Right-handed | Left-handed |

| Backbone Dihedral Angles (φ, ψ) | Approximately (-75°, +160°) nih.govwikipedia.org | Approximately (-75°, +145° to +150°) wikipedia.orgnih.gov |

| Residues per Turn | Approximately 3.3 wikipedia.org | Approximately 3.0 nih.gov |

| Rise per Residue | Approximately 1.9 Å wikipedia.org | Approximately 3.1 Å acs.org |

| Relative Stability | Less stable (rarer) wikipedia.org | More stable (common) nih.gov |

| Favored Solvent | Organic/Less polar nih.govacs.org | Aqueous/Polar nih.gov |

Supramolecular Assembly and Hierarchical Organization

Triple Helix Formation and Stability in Glycine-Proline-Proline Polymers

The hallmark of collagen structure is the triple helix, a quaternary structure where three parallel polypeptide chains, each in a left-handed polyproline II (PPII)-like helical conformation, are wound together into a right-handed superhelix. wikipedia.orgyoutube.com The formation and stability of this structure are highly dependent on the amino acid sequence. The repeating Gly-X-Y sequence is essential, as glycine's small size (a single hydrogen atom as its side chain) is the only residue that can fit into the crowded central axis of the triple helix. wikipedia.orgyoutube.com Proline, with its rigid cyclic side chain, restricts the conformational flexibility of the polypeptide backbone, promoting the extended PPII-like structure necessary for triple helix formation. nih.gov

Polymers with the Gly-Pro-Pro (GPP) sequence readily form these triple-helical structures. nih.gov However, their stability is notably less than that of the more common Gly-Pro-Hyp (hydroxyproline) motif found in natural collagen. nih.gov The stability of the triple helix is a cooperative phenomenon, influenced by factors including the length of the polymer, the nature of adjacent sequences, specific residue substitutions, and the network of hydrogen bonds that holds the three strands together.

Influence of Sequence Length and Flanking Sequences

The stability of the collagen triple helix is directly correlated with the length of the repeating polypeptide sequence. Longer polymers of (Pro-Pro-Gly)n exhibit greater thermal stability. For instance, studies on collagen mimetic peptides (CMPs) show a significant increase in the melting temperature (Tm) of the triple helix as the number of repeating units increases. This length dependence is critical for achieving stable self-assembly. rsc.orgacs.org Typically, a minimum of 6 to 10 repeating triplets is required for the formation of a stable triple helix. rsc.orgacs.org

The sequences flanking the core repeating motif also exert a significant influence. The presence of specific residues at the N- and C-termini can act as "caps" that promote folding and enhance stability through additional interactions, such as π-π stacking if aromatic groups are used. acs.org Furthermore, interruptions in the regular Gly-X-Y pattern can introduce localized regions of flexibility or plasticity within an otherwise rigid triple helix. nih.gov The standard helical conformation is typically regained within one to two residues on either side of such an interruption, demonstrating the powerful organizing influence of the flanking GPP sequences.

Role of Hydroxyproline (B1673980) Substitution on Thermal Stability

The post-translational hydroxylation of proline residues in the Y-position to form 4-hydroxyproline (B1632879) (Hyp) is a critical factor for the thermal stability of natural collagen. nih.gov Triple helices composed of Gly-Pro-Hyp sequences are significantly more stable than those with Gly-Pro-Pro sequences. This enhanced stability is not primarily due to additional hydrogen bonds formed by the hydroxyl group itself, but rather to stereoelectronic effects. nih.gov The electronegative hydroxyl group in the 4R configuration of Hyp preorganizes the pyrrolidine (B122466) ring into a Cγ-exo pucker. This conformation favors the backbone dihedral angles required for a stable triple helix, thus locking the chain into the correct geometry and reducing the entropic cost of folding. nih.gov

In contrast, peptides with repeating Gly-Pro-Pro units lack this stabilizing influence and consequently have a lower melting temperature (Tm), indicating reduced thermal stability. researchgate.net Experimental data clearly demonstrates this difference in stability.

| Peptide Sequence | Description | Melting Temperature (Tm) | Reference |

|---|---|---|---|

| (Pro-4-Hyp-Gly)7 | Contains hydroxyproline in the Y-position, the natural stabilizing position. | 58 °C | asme.org |

| (Pro-Pro-Gly)10 | Lacks hydroxyproline, representing the GPP polymer motif. Forms a much less stable helix. | 24 °C | asme.org |

Interstrand Hydrogen Bonding Networks

The three polypeptide chains of the collagen triple helix are held together by a network of interstrand hydrogen bonds. wikipedia.org A crucial hydrogen bond forms between the amide (NH) group of a glycine (B1666218) residue on one chain and the carbonyl (C=O) group of the proline residue in the X-position of an adjacent chain. nih.govrsc.org This repeating pattern of hydrogen bonds is fundamental to the stability of the entire structure. rsc.org

Higher-Order Self-Assembly into Fibrillar Structures

Beyond the formation of individual triple helices, Glycine-Proline-Proline polymers and related collagen-like peptides (CLPs) undergo higher-order self-assembly to form larger, ordered structures. pnas.org These triple helices, often referred to as protomers, act as building blocks for supramolecular assemblies such as microfibrils and fibrils. pnas.orgnih.gov This process is driven by non-covalent interactions between triple helices, including hydrophobic and electrostatic interactions, which guide their packing into organized, often hierarchical, structures. pnas.orgnih.gov

The nature of this assembly is highly dependent on the specific amino acid sequence and the presence of terminal modifications. For example, attaching aromatic groups to the ends of a (GPO)10 peptide can drive the self-assembly of triple helices into micrometer-scale fibrils through hydrophobic interactions. pnas.org This demonstrates that while the GPP repeat sequence is responsible for forming the fundamental triple-helical rod, the surfaces and ends of these rods dictate how they pack together into larger materials.

Microfibril and Fibril Formation

The assembly into fibrils is a hierarchical process that can begin with the formation of smaller aggregates or microfibrils. pnas.org Studies on collagen mimetic peptides show that individual triple helices can associate both linearly (head-to-tail) and laterally to build up larger structures. pnas.org Atomic force microscopy has visualized the formation of microfibrillar species from self-assembling CLPs. pnas.org

This process is analogous to the natural formation of collagen fibrils, which is understood to be a nucleation-growth mechanism involving the formation of early fibril segments that then grow and anneal. researchgate.netnih.gov For synthetic peptides like (Pro-Hyp-Gly)10, self-assembly into higher-order structures also follows this pattern, with a lag phase, a growth phase, and a plateau. researchgate.net In contrast, (Pro-Pro-Gly)10 peptides, being less stable, show no aggregation, highlighting the importance of triple helix stability for subsequent fibril formation. researchgate.net The process is sensitive to environmental conditions, and modifications to the peptide sequence can direct the assembly toward different morphologies, including not just fibrils but also branched fibers, nanotubes, or nanosheets. nih.govbiorxiv.org

D-periodicity and Molecular Packing

A defining characteristic of native fibrillar collagens (e.g., Type I) is the "D-periodic" banding pattern observed in electron microscopy. This pattern arises from the specific quarter-staggered packing of collagen molecules, where each molecule is displaced axially by a distance 'D' (approximately 67 nm) relative to its neighbor. nih.govencyclopedia.pub This staggered arrangement creates alternating gap and overlap regions along the fibril, which is crucial for its mechanical properties and biological function. encyclopedia.pub

Achieving D-periodicity in synthetic systems using short GPP-based polymers is challenging but has been accomplished through rational design. By incorporating charged amino acid domains flanking a central (POG)4 core, researchers have successfully induced the self-assembly of triple helices into fibrils with a defined periodicity. nih.govnih.govacs.org In one such system, a peptide with positively and negatively charged domains assembled into microfibers with a D-period of approximately 18 nm. nih.govacs.org More recent designs using alternating electrostatic and cation-π interactions have produced fibrils with a 6.7 nm (67 Å) periodicity, which is exactly one-tenth of the natural D-band. biorxiv.org These results show that by controlling the intermolecular interactions between triple helices through sequence design, it is possible to guide the molecular packing into the highly ordered, staggered arrangements characteristic of native collagen. biorxiv.orgnih.gov

Mechanisms of Self-Aggregation and Coacervation

The aggregation of Glycine-Proline-Proline (GPP) polymers is a phenomenon rooted in the fundamental principles of protein folding and phase separation. The process can lead to the formation of either soluble aggregates, liquid-like coacervates, or solid-like fibrils, depending on the specific sequence, concentration, and environmental conditions.

Coacervation is a liquid-liquid phase separation that results in the formation of a dense, polymer-rich phase (the coacervate) and a dilute, polymer-poor phase. For elastin-like peptides, which share some structural similarities with GPP polymers, coacervation is a critical step in the assembly of elastic fibers nih.gov. This process is entropically driven, primarily by the release of ordered water molecules from the hydrophobic domains of the peptide chains as they self-associate researchgate.net. While research on polypeptides with sequences like H-(Ala-Pro-Gly-Gly)n-Val-OMe and H-(Ala-Pro-Gly-Val-Gly)n-Val-OMe indicates that subtle changes in the repeating unit can significantly impact coacervation behavior, the fundamental role of hydrophobic interactions remains a key driver nih.gov.

A critical aspect of the self-assembly of protein-based polymers is the pathway taken towards either functional, elastic structures or pathological, amyloid-like fibrils. The key determinant in this bifurcation is the amino acid composition, particularly the content of proline and glycine researchgate.netnih.gov.

Elastin-like materials and amyloid fibrils both arise from the self-organization of proteins into fibrils nih.gov. However, their physical properties are vastly different. Elastin confers elasticity to tissues, while amyloid fibrils are associated with degenerative diseases nih.gov. Molecular simulations have shown that a high proportion of proline and glycine residues is crucial for preventing the formation of rigid, β-sheet-rich amyloid structures researchgate.net. Proline, with its unique cyclic side chain, acts as a "β-sheet breaker," disrupting the hydrogen bonding patterns required for amyloid fibril formation researchgate.net. Glycine, with its conformational flexibility, contributes to a disordered chain state researchgate.netlu.se.

In contrast, sequences with a low proline and glycine content are more prone to form amyloid-like fibrils. For instance, some elastin-like peptides containing the XGGZG motif (where X and Z can be valine, alanine, or leucine) have been shown to form amyloid-like fibrils characterized by extended β-sheet structures researchgate.net. Therefore, a high (Gly + Pro) content, typically between 45-60 mol%, favors the formation of elastomeric structures over amyloid-like aggregates researchgate.net.

The transition between elastomeric and amyloid structures is fundamentally linked to the degree of backbone hydration and conformational disorder researchgate.netnih.gov. A unified model of protein aggregation suggests that these two factors are essential for elastomeric function nih.gov.

The polypeptide backbone itself is not inherently soluble in water nih.gov. However, the presence of proline and glycine residues promotes increased hydration of the backbone lu.se. Proline's rigid structure and glycine's flexibility both contribute to a disordered and dynamic conformation that allows for greater interaction with water molecules lu.se. This "lubricating" layer of water is thought to be crucial for the elastic properties of the resulting material, preventing the chains from collapsing into a brittle, aggregated state lu.se.

Molecular dynamics simulations have demonstrated that elastin-like peptides maintain a higher degree of backbone hydration compared to amyloid-forming peptides nih.gov. This enhanced hydration, coupled with the inherent conformational disorder induced by proline and glycine, prevents the formation of the stable, intermolecular hydrogen bonds that are the hallmark of amyloid fibrils nih.govlu.se.

Self-Assembly of Peptide Amphiphiles and Nanostructures

By conjugating the hydrophilic (Gly-Pro-Pro)n sequence to a hydrophobic tail, peptide amphiphiles (PAs) can be created. These molecules exhibit surfactant-like behavior and self-assemble in aqueous solutions to form a variety of well-defined nanostructures nih.govnih.gov. The driving force for this assembly is the hydrophobic effect, where the nonpolar tails aggregate to minimize their contact with water, while the hydrophilic peptide headgroups remain exposed to the aqueous environment nih.gov.

The resulting nanostructures can take various forms, including micelles, nanofibers, vesicles, and nanotubes, depending on factors such as the length of the hydrophobic tail, the length and sequence of the peptide block, pH, and ionic strength nih.govnih.govacs.org. For instance, glycine-rich amphiphilic peptides have been shown to form nanotubular structures chapman.edu. The self-assembly process is often hierarchical, with individual PAs first forming smaller aggregates that then organize into larger, more complex structures nih.gov.

Collagen-like peptide amphiphiles, incorporating Gly-Pro-Hyp triplets to induce triple helicity, have also been developed, demonstrating the versatility of this approach to create sophisticated biomaterials bilkent.edu.tr. These self-assembled nanostructures present the bioactive (Gly-Pro-Pro)n sequence on their surface, making them promising candidates for applications in tissue engineering and regenerative medicine nih.govnih.gov.

Stimuli-Responsive Assembly Behavior of Glycine-Proline-Proline Conjugates

The self-assembly of GPP-based materials can be engineered to be responsive to external stimuli, creating "smart" biomaterials that can change their structure and function in response to specific environmental cues nih.govnih.gov. This can be achieved by conjugating the GPP polymer with stimuli-responsive moieties or by designing the peptide sequence itself to be sensitive to changes in its surroundings.

Common stimuli include changes in pH, temperature, and ionic strength nih.gov. For example, by incorporating ionizable amino acid residues, the self-assembly of a GPP-based peptide amphiphile can be triggered by a change in pH rsc.org. At a pH where the headgroups are charged, electrostatic repulsion can prevent aggregation. Neutralizing this charge can then initiate self-assembly into nanofibers or other structures rsc.org. Similarly, temperature-responsive polymers can be conjugated to GPP sequences to create thermally-responsive materials nih.govrsc.org.

Furthermore, the introduction of specific recognition motifs can lead to assembly or disassembly in response to the presence of a particular biomolecule, such as an enzyme or a target protein nih.gov. This opens up possibilities for creating highly specific drug delivery systems or diagnostic tools. The ability to control the supramolecular organization of GPP conjugates through external triggers is a key area of research for the development of advanced, functional biomaterials nih.gov.

Interactions with Biological Systems and Molecular Recognition

Glycine-Proline-Proline Polymer Interactions with Cellular Receptors

The GPP polymer interacts with several cell surface receptors that are naturally programmed to recognize collagen. These interactions can trigger downstream signaling pathways, influencing cellular behaviors such as adhesion, migration, and proliferation.

Collagen Signaling Receptors (e.g., Glycoprotein (B1211001) VI, GPVI)

Glycoprotein VI (GPVI) is a key signaling receptor on the surface of platelets that plays a critical role in thrombosis. The repeating glycine-proline-hydroxyproline (GPO) motif, which is structurally similar to the GPP sequence, is recognized by GPVI. nih.govresearchgate.net Studies have shown that collagen-related peptides (CRPs) containing the GPO repeat motif are potent stimulators of platelet aggregation and secretion through GPVI. nih.govnih.gov Even monomeric forms of these peptides can act as partial agonists of GPVI, indicating that the repeating GPO/GPP sequence is sufficient for receptor activation, although cross-linking enhances this activity. nih.govnih.gov The interaction between the GPP motif and GPVI is a critical initial step in collagen-induced platelet activation.

Integrins (e.g., α1β1, α2β1) and Cell Adhesion Motifs

Integrins are a major family of cell adhesion receptors that mediate cell-matrix interactions. Specific integrins, notably α1β1 and α2β1, are primary receptors for collagen. The binding of these integrins to collagen is often dependent on specific recognition motifs within the collagen sequence, frequently involving hydroxyproline (B1673980). nih.gov For instance, the GFOGER (glycine-phenylalanine-hydroxyproline-glycine-glutamic acid-arginine) motif is a well-characterized binding site for α2β1 integrin. nih.gov While the presence of hydroxyproline can be critical for the stability of the collagen triple helix and can directly interact with certain integrin residues, the core GPP-like structure is fundamental for recognition. nih.gov The interaction of GPP polymers with integrins highlights their potential to influence cell adhesion, a fundamental process in tissue organization and cell migration.

Discoidin Domain Receptors (DDR1, DDR2)

Discoidin Domain Receptors, DDR1 and DDR2, are a unique class of receptor tyrosine kinases that are activated by collagen. nih.govnih.gov These receptors are involved in a variety of cellular processes, including proliferation, differentiation, and matrix remodeling. nih.govmdpi.com Both DDR1 and DDR2 can interact with fibrillar collagens, and their activation is triggered by collagen binding to their extracellular discoidin domain. nih.govmdpi.comsemanticscholar.org The interaction is complex and can lead to sustained signaling. nih.gov The ability of GPP polymers to mimic collagen structure suggests they may also interact with and potentially modulate the activity of DDR1 and DDR2, thereby influencing long-term cellular responses.

von Willebrand Factor (vWF)

Von Willebrand Factor (vWF) is a large multimeric glycoprotein in the blood that plays a crucial role in hemostasis by mediating platelet adhesion to sites of vascular injury. researchgate.netnih.gov vWF contains binding sites for collagen, and this interaction is essential for its function. nih.gov Specific proline residues within vWF have been identified as important for its interaction with the platelet receptor GP Ib. nih.gov Given that GPP polymers mimic the structure of collagen, they have the potential to interact with vWF, which could in turn affect the initial stages of blood clotting.

Ligand Binding and Recognition Mechanisms

The mechanisms by which GPP polymers are recognized by biological molecules are rooted in their unique structural properties, which are reminiscent of natural collagen.

Hybridization with Denatured Collagen Strands

A key recognition mechanism for GPP-like sequences involves their ability to hybridize with denatured collagen strands. This process is based on the principle of triple helix formation. When collagen molecules are denatured, their three polypeptide chains unwind. Synthetic GPP polymers can then anneal to these single strands, forming a stable triple-helical structure. This hybridization is highly specific, driven by the complementary nature of the GPP repeat and the Gly-X-Y pattern found in collagen. This mechanism is the basis for techniques using collagen hybridizing peptides (CHPs) to detect damaged collagen in tissues.

Table 1: Cellular Receptors and Binding Partners of this compound

| Receptor/Binding Partner | Receptor Family/Type | Key Function in Interaction |

| Glycoprotein VI (GPVI) | Immunoglobulin superfamily | Platelet activation and aggregation nih.govnih.gov |

| Integrins (α1β1, α2β1) | Cell adhesion molecules | Cell adhesion and migration nih.gov |

| Discoidin Domain Receptors (DDR1, DDR2) | Receptor tyrosine kinases | Cell proliferation, differentiation, matrix remodeling nih.govnih.gov |

| von Willebrand Factor (vWF) | Glycoprotein | Platelet adhesion and hemostasis nih.govnih.gov |

Specificity and Affinity of Peptide-Protein Interactions

The repeating glycine-proline-proline (GPP) sequence, often found in collagen and related structures, plays a significant role in mediating specific and affine interactions with various proteins. The unique conformational properties of this polymer, largely dictated by the presence of proline, are central to its molecular recognition capabilities.

Proline's cyclic structure introduces a rigid kink in the peptide backbone, which can facilitate the formation of specific secondary structures like the polyproline II (PPII) helix. nih.gov This conformation is crucial for the proper folding and function of many proteins involved in cellular processes. The PPII helix presents a unique surface with a regular arrangement of backbone carbonyl groups and side chains, which can be recognized by specific protein domains.

Proline-rich regions, such as those found in GPP polymers, are known to bind to a number of important proteins, thereby regulating their activity. For instance, they can interact with SH3 domains, which are modular components of many eukaryotic proteins involved in signal transduction. nih.gov The PxxP motif, a common feature in proline-rich sequences, is a consensus binding sequence for these domains. nih.gov The interaction between proline-rich motifs and protein domains like SH3, WW, GYF, and UEV is vital for processes such as signal transduction, transcription, and cell motility. nih.govresearchgate.net

The specificity of these interactions is also influenced by the presence of glycine (B1666218). As the simplest amino acid with only a hydrogen atom as its side chain, glycine provides a high degree of conformational flexibility. quora.com This flexibility allows the peptide backbone to adopt conformations that might be sterically hindered for other amino acids, facilitating the formation of turns and loops that are crucial for protein-protein interactions. quora.comresearchgate.net In essence, the combination of proline's rigidity and glycine's flexibility within the GPP polymer creates a unique structural scaffold that can be specifically recognized by a variety of protein partners.

This compound Effects on Protein Folding and Stability

The glycine-proline-proline (GPP) polymer motif exerts significant influence on the folding and stability of proteins. This is primarily due to the distinct stereochemical properties of its constituent amino acids, proline and glycine.

Proline's unique cyclic side chain, which is bonded to both the alpha-carbon and the backbone nitrogen, imparts exceptional conformational rigidity. nih.govwikipedia.org This rigidity can have a stabilizing effect on protein structure by reducing the conformational entropy of the unfolded state. pnas.org The presence of proline residues can induce kinks in polypeptide chains, which is a critical feature for the formation of specific secondary structures, such as polyproline helices. This property is vital for the correct folding of numerous proteins. In fact, proline is more prevalent in the proteins of thermophilic organisms, suggesting its role in enhancing protein stability at high temperatures. wikipedia.org

Glycine, on the other hand, with its single hydrogen atom side chain, provides maximal conformational flexibility. researchgate.netresearchgate.net This flexibility can be crucial in protein folding by allowing the polypeptide chain to adopt conformations necessary for proper packing and the formation of tight turns and loops. researchgate.netnih.gov However, this flexibility can also be a source of instability if not properly constrained within the folded structure.

The interplay between the rigidity of proline and the flexibility of glycine within a GPP sequence is therefore a key determinant of protein folding pathways and the stability of the final folded state.

Modulation of Protein-Protein Interactions

The structural characteristics of the glycine-proline-proline (GPP) polymer play a crucial role in modulating protein-protein interactions. The repeating proline residues often lead to the formation of a polyproline II (PPII) helix, a left-handed helical structure that is more extended than the more common alpha-helix. nih.gov This extended conformation makes proline-rich regions highly accessible for interactions with other proteins. nih.gov

These PPII helices serve as important recognition sites for various protein domains. nih.govresearchgate.net For example, SH3 domains, which are found in a wide array of signaling proteins, specifically recognize and bind to proline-rich sequences, often containing the PxxP motif. nih.gov This interaction is fundamental to the assembly of signaling complexes and the regulation of cellular pathways.

The presence of glycine in the GPP sequence adds another layer of modulation. Its conformational flexibility can allow for precise positioning of the proline residues for optimal binding to their partner proteins. researchgate.net Furthermore, mutations involving proline and glycine can significantly impact protein-protein interactions by altering the flexibility and conformation of the protein backbone. nih.gov Therefore, the GPP polymer motif acts as a structural module that can be used to fine-tune the affinity and specificity of protein-protein interactions.

Role in Maintaining Protein Structure

The glycine-proline-proline (GPP) polymer motif is integral to maintaining the three-dimensional structure of many proteins. The unique properties of proline are central to this role. Due to its cyclic side chain, proline restricts the available conformations of the polypeptide backbone, effectively acting as a "structural disruptor" in the middle of regular secondary structures like alpha-helices and beta-sheets. wikipedia.org However, it is frequently found at the beginning of alpha-helices and in the edge strands of beta-sheets, where it helps to define the boundaries of these structures. wikipedia.org

Proline is also a key component of turns, which are crucial for the compact folding of globular proteins. wikipedia.org The kinks induced by proline residues facilitate the sharp turns necessary to reverse the direction of the polypeptide chain. The stability of these turns is often enhanced by the presence of glycine, which, due to its small size, can fit into sterically restricted positions within the turn. youtube.com

The repeating GPP sequence is a hallmark of collagen, the most abundant protein in mammals. In collagen, this sequence is essential for the formation of its characteristic triple helix structure, where three polypeptide chains wind around each other. This triple helix is responsible for the immense tensile strength of collagen fibers, which are a major component of connective tissues. The stability of this structure is highly dependent on the regular repeating pattern of glycine and proline.

Interactions with Matrix Metalloproteinases (MMPs) and Proteolytic Activity

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling through the controlled degradation of its components. nih.gov Matrix Metalloproteinases (MMPs) are a family of proteases that play a key role in this process by degrading ECM proteins, particularly collagen and elastin. nih.gov

The degradation of collagen by MMPs, specifically MMP-8 and MMP-9, can lead to the generation of bioactive fragments, including the tripeptide Proline-Glycine-Proline (PGP). nih.gov This process often involves the initial cleavage of collagen by MMPs, followed by further processing by other enzymes like prolyl endopeptidase. nih.gov

The resulting PGP fragment is not merely an inert byproduct of collagen breakdown but is itself a biologically active molecule, often referred to as a "matrikine". nih.gov These matrikines can further influence the tissue microenvironment by modulating cellular behavior. nih.gov Therefore, the interaction between MMPs and collagenous structures containing GPP repeats is a critical step in the generation of these signaling molecules.

Bioactivity of Functionalized Glycine-Proline-Proline Polymers in Model Systems

Functionalized Glycine-Proline-Proline (GPP) polymers and their derivatives have demonstrated a range of bioactive effects in various model systems. These effects are largely attributed to their ability to interact with cellular components and influence signaling pathways.

One of the most well-studied functionalized GPP derivatives is N-acetyl-Pro-Gly-Pro (Ac-PGP). This acetylated form of the PGP tripeptide has been shown to be a chemoattractant for neutrophils, a type of white blood cell involved in the inflammatory response. nih.gov This activity is dependent on chemokine receptors CXCR1 and CXCR2, which are also expressed on other cell types, including keratinocytes. nih.gov

The bioactivity of GPP polymers highlights their potential to act as signaling molecules that can modulate cellular functions.

Modulation of Cell Migration and Proliferation

The influence of GPP-related peptides on cell migration and proliferation appears to be cell-type specific and dependent on the specific form of the peptide.

For instance, while the N-acetylated form of PGP (Ac-PGP) is a known chemoattractant for neutrophils, the unmodified PGP tripeptide has been shown to inhibit the proliferation and migration of keratinocytes. nih.gov Keratinocytes are the primary cell type in the epidermis and are essential for the epithelialization phase of wound healing. nih.gov In contrast, fibroblasts, another key cell type in wound healing, migrate much faster than keratinocytes and their migration does not appear to be inhibited by PGP. nih.gov

Research has also indicated that proline itself can enhance the migration and proliferation of human melanoma cells. nih.govresearchgate.net Furthermore, proline-rich proteins are involved in regulating actin polymerization and cytoskeleton rearrangement, processes that are fundamental to cell motility. nih.gov L-proline has been shown to dislodge adherent embryonic stem cells, converting them into motile cells. nih.gov

The table below summarizes the observed effects of PGP and related molecules on cell migration and proliferation in different cell types.

These findings underscore the complex and context-dependent roles of GPP-related molecules in regulating fundamental cellular processes.

Compound Names

Investigation of Bioactivity in Disease Models

The unique structural properties of the Glycine-Proline-Proline (GPP) polymer have prompted investigations into its biological activities and potential therapeutic applications across various disease models. Research has primarily focused on its role in inflammation, tissue degeneration, neurological disorders, and fibrosis. These studies explore how the repeating tripeptide sequence interacts with cellular systems to modulate disease processes.

Detailed Research Findings

Models of Inflammation and Tissue Degeneration:

A significant body of research has centered on a modified form of the proline-glycine-proline sequence, N-acetylated proline-glycine-proline (N-Ac-PGP), which is a chemokine found to accumulate in degenerative discs. nih.gov Studies using in vitro models of intervertebral disc degeneration have demonstrated that N-Ac-PGP has potent pro-inflammatory effects on nucleus pulposus (NP) cells. nih.gov

The investigation revealed that N-Ac-PGP induces the expression of various pro-inflammatory cytokines and extracellular matrix (ECM)-degrading enzymes in NP cells. This effect is mediated through the activation of key cellular signaling pathways, specifically the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The specific molecules upregulated by N-Ac-PGP in this disease model are detailed in the table below.

Table 1: Upregulation of Pro-inflammatory and Catabolic Molecules by N-Ac-PGP in Nucleus Pulposus Cells

| Category | Molecule | Function/Significance in Disease Model | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines | Interleukin-1β (IL-1β) | A key mediator of inflammation and cellular response to injury. | nih.gov |

| Interleukin-6 (IL-6) | A multifunctional cytokine involved in inflammation and immune response. | nih.gov | |

| Interleukin-17 (IL-17) | A cytokine that plays a role in host defense and chronic inflammation. | nih.gov | |

| Tumor Necrosis Factor-α (TNF-α) | A central regulator of inflammation. | nih.gov | |

| C-C motif ligand 2 (CCL2) | A chemokine that recruits monocytes, memory T cells, and dendritic cells to sites of inflammation. | nih.gov | |

| Extracellular Matrix Proteases | Matrix Metalloproteinase-3 (MMP-3) | An enzyme that degrades components of the extracellular matrix, contributing to tissue breakdown. | nih.gov |

| Matrix Metalloproteinase-13 (MMP-13) | A collagenase that is crucial in the degradation of type II collagen, a major component of cartilage. | nih.gov | |

| A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4) | An aggrecanase that degrades aggrecan, a key proteoglycan in cartilage. | nih.gov |

This table summarizes the findings from an in vitro study on the effects of N-acetylated proline-glycine-proline (N-Ac-PGP) on human nucleus pulposus cells as a model for intervertebral disc degeneration.

Neurological Disease Models:

The potential of GPP-related peptides has also been explored in the context of neurodegenerative diseases. nih.gov The treatment of conditions like Alzheimer's, Parkinson's, and Huntington's disease is a major focus of modern medicine. nih.gov One approach involves modifying peptide molecules to increase their stability against degradation by peptidases. nih.gov

A study involving a phosphine (B1218219) analog of the proline-glycine-proline tripeptide investigated its neuroprotective properties. nih.gov Preliminary biological tests in a cellular system of proteinopathy (a hallmark of many neurodegenerative diseases) showed that this modified tripeptide analog is involved in modulating the formation of protein sediments. nih.gov This finding suggests that GPP-related structures may possess anti-aggregatory properties, which could be beneficial in diseases characterized by pathological protein aggregation. nih.govresearchgate.net

Fibrosis Models:

Progressive organ fibrosis, characterized by the excessive deposition of extracellular matrix, is a significant cause of mortality worldwide, yet lacks curative therapies. nih.gov Research into the mechanisms of fibrosis often involves models where fibrotic processes are induced to study potential interventions. For instance, in models of intestinal fibrosis, bacterial cell wall polymers have been shown to directly stimulate intestinal mesenchymal cells to produce collagen and pro-fibrotic cytokines like Transforming Growth Factor-β1 (TGF-β1). nih.gov This demonstrates that polymeric structures can be potent activators of fibrogenesis.

Given that inflammation is a key driver of fibrosis and that GPP-related peptides like N-Ac-PGP exhibit strong pro-inflammatory activity, it is plausible that GPP polymers could play a role in fibrotic diseases. nih.gov The accumulation of such peptides at sites of chronic injury could potentially contribute to the aberrant repair processes that lead to fibrosis.

Cancer Models:

Polymer-based drug delivery systems are widely studied in cancer therapeutics to improve drug targeting and reduce side effects. nih.govnih.gov While specific studies focusing on the intrinsic bioactivity of the this compound in cancer models are not extensively detailed in the reviewed literature, the use of other polymers like poly(lactic-co-glycolic acid) (PLGA) and natural polymers such as hyaluronic acid in cancer therapy is well-established. nih.govnih.gov These polymeric systems can be engineered to deliver anticancer agents or to modulate the tumor microenvironment. nih.govyoutube.com The investigation into whether GPP polymers themselves possess direct anti-cancer or pro-cancerous properties in various cancer models remains an area for future research.

Table 2: Summary of Investigated Bioactivity of GPP and Related Peptides in Disease Models

| Disease Model | Peptide Studied | Key Findings | Potential Implication | Reference(s) |

|---|---|---|---|---|

| Intervertebral Disc Degeneration | N-acetylated proline-glycine-proline (N-Ac-PGP) | Upregulates pro-inflammatory cytokines and matrix-degrading enzymes via NF-κB and MAPK pathways. | Acts as a pro-inflammatory and catabolic agent, potentially contributing to disease progression. | nih.gov |

| Proteinopathy (Neurodegeneration) | Phosphine analog of Proline-Glycine-Proline | Modulates the formation of protein sediments in a cellular model. | Potential anti-aggregatory properties relevant for neurodegenerative diseases. | nih.gov |

| Intestinal Fibrosis | Bacterial cell wall polymers | Directly stimulate collagen and pro-fibrotic cytokine expression in intestinal myofibroblasts. | Highlights the potential for polymers to be potent drivers of fibrotic processes. | nih.gov |

Computational Approaches and Predictive Modeling

Molecular Dynamics (MD) Simulations of Glycine-Proline-Proline Polymers

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing for the observation of the time-evolution of molecular systems. For GPP polymers, MD simulations have been crucial in elucidating their structural stability and dynamic properties, often in the context of their role as collagen-mimicking peptides. researchgate.netuni-miskolc.hu These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the forces between them.

Researchers have employed software packages like GROMACS and AMBER, utilizing force fields such as Amber99sb, to conduct simulations of collagen fragments over nanosecond timescales. researchgate.netuni-miskolc.hu These studies investigate key structural metrics like root mean square deviation (RMSD) to assess stability, the formation and breaking of hydrogen bonds, and the solvent accessible surface area (SASA) to understand interactions with the surrounding solvent. researchgate.netuni-miskolc.hu

The repeating Gly-Pro-Pro sequence imparts unique conformational properties to the polymer. The inherent rigidity of the proline ring restricts the backbone's flexibility, while the glycine (B1666218) residue, lacking a bulky side chain, provides points of greater rotational freedom. youtube.comyoutube.comwikipedia.org This interplay dictates the polymer's ability to adopt specific secondary structures, most notably the polyproline II (PPII) helix, a left-handed helical structure that is a hallmark of collagen. nih.govnih.gov